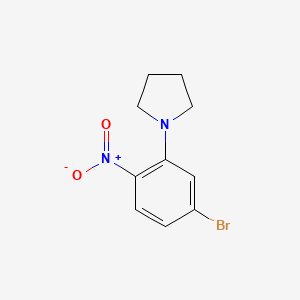

1-(5-Bromo-2-nitrophenyl)pyrrolidine

Description

BenchChem offers high-quality 1-(5-Bromo-2-nitrophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-nitrophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXQTHTZHXKTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674492 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-57-8 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a robust synthetic protocol based on nucleophilic aromatic substitution (SNAr), delving into the mechanistic principles that govern the reaction's efficiency. Furthermore, it establishes a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive molecules.

Introduction: Strategic Importance in Drug Discovery

1-(5-bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8) is a substituted N-aryl pyrrolidine that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and pharmacologically active compounds, recognized for its ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[2][3][4] The strategic placement of the bromo and nitro functional groups on the phenyl ring offers synthetic handles for subsequent chemical transformations, such as cross-coupling reactions and nitro group reductions, thereby enabling the generation of diverse compound libraries for lead optimization.

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a rigorous framework for its characterization, ensuring both high yield and verifiable purity.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro (-NO₂) group.

Mechanistic Rationale

The SNAr mechanism for this synthesis involves two key steps:

-

Nucleophilic Attack: The secondary amine of pyrrolidine, acting as the nucleophile, attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen like fluorine or chlorine). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final product.

The nitro group at the ortho position to the site of substitution is critical. It powerfully activates the ring towards nucleophilic attack and stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of this rate-determining step.

Caption: The SNAr mechanism for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from analogous syntheses of substituted nitrophenyl pyrrolidines.[5]

Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)

-

Pyrrolidine (1.3 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

To a stirred solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in DMF (approx. 20 mL per gram of starting material), add pyrrolidine (1.3 eq) followed by potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with deionized water.

-

A solid precipitate will form. Filter the solid and wash thoroughly with water.

-

For higher purity, the crude product can be dissolved in ethyl acetate and washed sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title product, typically as a yellowish solid.[5]

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(5-bromo-2-nitrophenyl)pyrrolidine. The following techniques provide a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. Based on analogous structures, the following resonances are predicted in a solvent like CDCl₃.[5]

-

Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals are expected. A doublet corresponding to the proton ortho to the nitro group, a doublet of doublets for the proton between the bromo and nitro-pyrrolidinyl groups, and a doublet for the proton ortho to the bromo group.

-

Aliphatic Region (δ 1.8-3.8 ppm): Two multiplets corresponding to the pyrrolidine ring protons. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) will be deshielded and appear further downfield (δ ~3.4-3.7 ppm) compared to the four protons on the β-carbons (C-CH₂-C) (δ ~1.9-2.1 ppm).

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Six unique signals are expected in the aromatic region (δ ~110-150 ppm) and two signals in the aliphatic region (δ ~25 and ~50 ppm) for the pyrrolidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Mass: The molecular formula is C₁₀H₁₁BrN₂O₂. The expected protonated molecule [M+H]⁺ would be approximately 271.0 and 273.0 m/z.[5] The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).[6]

-

C-H Stretching: Aliphatic C-H stretches from the pyrrolidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic: ~6.5-8.0 ppm (3 signals); Aliphatic: ~3.4-3.7 ppm (4H, m), ~1.9-2.1 ppm (4H, m) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic: ~110-150 ppm (6 signals); Aliphatic: ~25 ppm, ~50 ppm |

| Mass Spec (ESI) | [M+H]⁺ | ~271.0, 273.0 (Characteristic Br isotopic pattern) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1520 & ~1340 (NO₂ stretch); ~2850-2970 (Aliphatic C-H); ~3000-3100 (Aromatic C-H) |

Conclusion and Future Outlook

This guide has detailed a reliable and efficient synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine via nucleophilic aromatic substitution. The provided protocol, rooted in established chemical principles, is designed for reproducibility and scalability. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, ensures the unequivocal identification and quality control of the final product.

As a versatile chemical intermediate, 1-(5-bromo-2-nitrophenyl)pyrrolidine is well-positioned for use in the development of novel therapeutics. Its functional handles allow for diverse structural modifications, making it an invaluable asset for medicinal chemists engaged in the design and synthesis of next-generation pharmaceuticals.

References

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). Retrieved from [Link]

-

Özen, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247656. Retrieved from [Link]

-

ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

Sources

- 1. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 1-(5-bromo-2-nitrophenyl)pyrrolidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 1-(5-bromo-2-nitrophenyl)pyrrolidine, a compound of interest in synthetic and medicinal chemistry. By delving into the theoretical underpinnings and practical application of key analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction: The Significance of Substituted Phenylpyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows for intricate interactions with biological targets.[1] The substitution pattern on the phenyl ring, in this case with a bromo and a nitro group, significantly influences the molecule's electronic properties and potential reactivity, making it a valuable intermediate in the synthesis of novel chemical entities.[2] A precise and unambiguous structural confirmation through spectroscopic methods is paramount for its use in further research and development. This guide provides a detailed roadmap for the comprehensive spectroscopic characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features of 1-(5-bromo-2-nitrophenyl)pyrrolidine that will be interrogated by various spectroscopic techniques are highlighted below.

Caption: Molecular structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the isomeric structure of substituted aromatic compounds.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the bromine atom, as well as the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d | ~2.5 |

| H-4 | ~7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-6 | ~6.8 - 7.0 | d | ~8.5 |

| Pyrrolidine (α-CH₂) | ~3.4 - 3.6 | t | ~6.5 |

| Pyrrolidine (β-CH₂) | ~1.9 - 2.1 | m |

Causality Behind Predictions: The proton ortho to the nitro group (H-3) is expected to be the most deshielded due to the strong electron-withdrawing and anisotropic effects of the nitro group. The proton H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton H-6, ortho to the pyrrolidine group, will be the most shielded of the aromatic protons. The α-protons of the pyrrolidine ring are deshielded due to their proximity to the nitrogen atom and the aromatic ring, while the β-protons will appear further upfield.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 - 147 |

| C-2 | ~138 - 140 |

| C-3 | ~125 - 127 |

| C-4 | ~128 - 130 |

| C-5 | ~115 - 117 |

| C-6 | ~118 - 120 |

| Pyrrolidine (α-C) | ~50 - 52 |

| Pyrrolidine (β-C) | ~25 - 27 |

Causality Behind Predictions: The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the pyrrolidine nitrogen (C-1) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) will also be deshielded, though to a lesser extent. The chemical shifts of the pyrrolidine carbons are characteristic for this ring system.[4][5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-bromo-2-nitrophenyl)pyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a good spectrum for all carbon signals, including quaternary carbons.[6]

-

Process the data similarly to the ¹H NMR spectrum.

-

Caption: Predicted fragmentation pathway for 1-(5-bromo-2-nitrophenyl)pyrrolidine.

Conclusion: A Unified Spectroscopic Picture

The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of 1-(5-bromo-2-nitrophenyl)pyrrolidine. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and proton framework. FT-IR spectroscopy confirms the presence of key functional groups, particularly the nitro group. Mass spectrometry verifies the molecular weight and provides valuable information about the fragmentation patterns, confirming the presence of the bromine atom. Together, these techniques enable the unambiguous structural confirmation of the target molecule, a critical step in its journey from a chemical entity to a potential therapeutic agent or valuable synthetic intermediate.

References

- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Google Scholar.

-

FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm. (n.d.). ResearchGate. [Link]

-

Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). ResearchGate. [Link]

-

FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. (n.d.). ResearchGate. [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. [Link]

-

Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015). Longdom Publishing. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). ResearchGate. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). (n.d.). NP-MRD. [Link]

-

1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). (n.d.). ResearchGate. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. (n.d.). ResearchGate. [Link]

-

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

-

synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.). ResearchGate. [Link]

-

1 H NMR of the... (n.d.). ResearchGate. [Link]

-

Color Reaction for Determination of Some Aromatic Nitro Compounds. (n.d.). Analytical Chemistry. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]

-

Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

-

1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

1-(5-bromo-2-nitrophenyl)pyrrolidine chemical properties and reactivity

An In-depth Technical Guide to 1-(5-bromo-2-nitrophenyl)pyrrolidine: Chemical Properties and Reactivity

Introduction

1-(5-bromo-2-nitrophenyl)pyrrolidine is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, which incorporates a pyrrolidine ring, a nitro group, and a bromine atom on a benzene core, presents a unique combination of reactive sites. This multi-functional architecture makes it a valuable intermediate and building block, particularly in the fields of medicinal chemistry and materials science. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to improve solubility and other physicochemical properties.[1][2] The strategic placement of the electron-withdrawing nitro group and the versatile bromo substituent allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(5-bromo-2-nitrophenyl)pyrrolidine for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1033201-57-8 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 271.11 g/mol | [3] |

| IUPAC Name | 1-(5-bromo-2-nitrophenyl)pyrrolidine | [4] |

| Appearance | Typically a yellowish solid | [5] |

| Storage | Sealed in dry, 2-8°C | [3] |

| SMILES Code | O=[O-] | [3] |

While comprehensive, publicly available spectroscopic data such as detailed NMR and IR spectra are often vendor-specific, typical analytical characterization would be performed using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure.[4]

Synthesis and Molecular Structure

The primary route for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of aromatic chemistry, particularly for rings bearing strong electron-withdrawing groups.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis typically involves the reaction of an activated aryl halide, such as 1-bromo-2-fluoro-5-nitrobenzene, with pyrrolidine.[5] The strong electron-withdrawing nitro group (-NO₂) is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6] In this case, the fluorine atom at the ortho position is an excellent leaving group and is readily displaced by the nucleophilic nitrogen of the pyrrolidine ring. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid (HF) generated during the reaction.[5]

The mechanism proceeds via a two-step addition-elimination process:

-

Addition Step: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing nitro group, which is the rate-determining step.[7][8]

-

Elimination Step: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Caption: General mechanism for the synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine via SₙAr.

Chemical Reactivity

The reactivity of 1-(5-bromo-2-nitrophenyl)pyrrolidine is dictated by its three key functional components: the nitro-activated aromatic ring, the bromine substituent, and the pyrrolidine ring. This allows for a diverse range of selective chemical transformations.

Reduction of the Nitro Group

One of the most valuable transformations is the reduction of the nitro group to a primary amine (-NH₂), yielding 4-bromo-2-(pyrrolidin-1-yl)aniline. This reaction dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This "umpolung" of reactivity opens up a vast array of subsequent synthetic possibilities.

Common reduction methods include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).[9]

-

Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[9]

-

Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.

The resulting aniline derivative is a key precursor for the synthesis of heterocyclic compounds, such as benzimidazoles or quinolines, through intramolecular cyclization reactions.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions provide a powerful platform for elaborating the molecular structure, making the compound a versatile scaffold in combinatorial chemistry and drug discovery programs.

Reactivity of the Pyrrolidine Moiety

The nitrogen atom of the pyrrolidine ring is a tertiary amine. Its nucleophilicity and basicity are significantly reduced compared to free pyrrolidine due to the electronic delocalization of the lone pair into the electron-deficient nitrophenyl ring.[10] However, it can still undergo certain reactions:

-

Protonation: It will act as a base in the presence of strong acids to form a pyrrolidinium salt.

-

Oxidation: Strong oxidizing agents can potentially oxidize the nitrogen or the ring itself.

Further substitution on the nitrogen is generally difficult due to steric hindrance and the reduced nucleophilicity.

Caption: Synthetic transformations of 1-(5-bromo-2-nitrophenyl)pyrrolidine.

Experimental Protocol: Synthesis of 1-(5-bromo-2-nitrophenyl)pyrrolidine

The following protocol is a representative example for the synthesis via nucleophilic aromatic substitution, adapted from similar literature procedures.[5]

Reactants:

-

1-bromo-2-fluoro-5-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (3.0 eq).

-

To this suspension, add pyrrolidine (1.3 eq) dropwise at room temperature.

-

Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with deionized water.

-

The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry under vacuum to afford the title product, 1-(5-bromo-2-nitrophenyl)pyrrolidine, typically as a yellowish solid.[5]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin and respiratory irritant. Pyrrolidine is corrosive and flammable.[10]

Applications in Research and Drug Development

1-(5-bromo-2-nitrophenyl)pyrrolidine is not an end-product itself but rather a highly versatile intermediate. Its utility lies in its capacity for sequential and regioselective functionalization.

-

Scaffold for Drug Discovery: The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs.[11] This intermediate allows for the attachment of this valuable scaffold to an aromatic core that can be further modified at two distinct positions.

-

Synthesis of Fused Heterocycles: The reduction of the nitro group to an amine, followed by an intramolecular reaction (often after a cross-coupling reaction at the bromine site), is a powerful strategy for constructing complex, fused heterocyclic systems that are prevalent in pharmaceuticals.

-

Combinatorial Chemistry: The distinct reactivity of the nitro and bromo groups allows for the creation of diverse chemical libraries. One functional group can be reacted while the other is preserved for a subsequent transformation, enabling the rapid generation of a wide range of analogues for structure-activity relationship (SAR) studies.

References

-

American Elements. 1-(5-bromo-2-methoxyphenyl)pyrrolidine. [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PubChem. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. [Link]

-

Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

-

Journal of Organic & Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]

-

ResearchGate. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of brominated 2-nitroimidazoles. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... [Link]

-

PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]

-

VNU University of Science. Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]

-

PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone. [Link]

-

NIST WebBook. 2,5-Pyrrolidinedione, 1-bromo-. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Lab Archives. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

-

ResearchGate. Pyrrolidine-based marketed drugs. [Link]

-

PMC - PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubChem. 1-(5-Bromo-2-nitrophenyl)prop-2-en-1-ol. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 1033201-57-8|1-(5-Bromo-2-nitrophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 4. 1-(5-Bromo-2-nitrophenyl)pyrrolidine [synhet.com]

- 5. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound 1-(5-Bromo-2-nitrophenyl)pyrrolidine, CAS number 1033201-57-8. While experimental data for this specific compound is not publicly available, this guide offers a robust framework for its analysis based on predicted spectroscopic data and established methodologies. It serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, detailing the principles and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the structural elucidation process.

Introduction

1-(5-Bromo-2-nitrophenyl)pyrrolidine is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a brominated and nitrated phenyl ring attached to a pyrrolidine moiety, presents a unique set of spectroscopic characteristics. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor involving such compounds. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular framework and functional groups.

This guide will explore the predicted spectroscopic data for 1-(5-Bromo-2-nitrophenyl)pyrrolidine and provide detailed, field-proven protocols for acquiring such data. The aim is to equip researchers with the necessary knowledge to confidently characterize this and structurally similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-(5-Bromo-2-nitrophenyl)pyrrolidine is presented below:

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(5-Bromo-2-nitrophenyl)pyrrolidine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp spectral lines.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of all signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 270/272 | High | [M]⁺ (Molecular ion) |

| 224/226 | Moderate | [M - NO₂]⁺ |

| 201/203 | Moderate | [M - C₄H₇N]⁺ |

| 171 | Low | [M - Br - NO₂]⁺ |

| 70 | High | [C₄H₈N]⁺ (pyrrolidinyl cation) |

Interpretation and Rationale:

-

Molecular Ion Peak: The presence of a pair of peaks at m/z 270 and 272 in an approximate 1:1 ratio is a definitive indicator of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 224/226.

-

Loss of Pyrrolidine: Cleavage of the C-N bond between the aromatic ring and the pyrrolidine moiety can lead to the loss of a pyrrolidine radical, giving a fragment at m/z 201/203.

-

Pyrrolidinyl Cation: The pyrrolidine ring itself can be detected as a stable cation at m/z 70.

-

Caption: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run.

-

-

Sample Application:

-

Place a small amount of the solid 1-(5-Bromo-2-nitrophenyl)pyrrolidine onto the center of the ATR crystal.

-

Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, release the pressure arm and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic analysis of 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS No. 1033201-57-8). By presenting predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with detailed interpretations and experimental protocols, this document serves as a valuable resource for researchers. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds. Adherence to these robust analytical practices is essential for ensuring the quality and integrity of research in drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon. (2023). NMR Predictor. [Link] 4[1]. NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link] 6[2]. Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Functionalized 2-Nitrophenyl Pyrrolidine Derivatives

Introduction: The Strategic Importance of the 2-Nitrophenyl Pyrrolidine Scaffold

The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, saturated structure provides an ideal sp³-rich framework for exploring three-dimensional chemical space, a critical attribute in modern drug design for enhancing target specificity and improving physicochemical properties.[3] Among the vast landscape of substituted pyrrolidines, derivatives bearing a 2-nitrophenyl group are of particular strategic value to medicinal chemists and drug development professionals.[5][6]

The significance of this scaffold lies in its dual-functionality. The chiral pyrrolidine core provides a stereochemically defined backbone, while the 2-nitrophenyl substituent serves as a versatile synthetic handle.[7][8] The electron-withdrawing nitro group can influence the reactivity of the parent molecule and, more importantly, can be selectively reduced to a primary amine.[9][10] This transformation opens a gateway to a plethora of subsequent functionalizations, including amide bond formation, cyclization reactions, and the synthesis of complex fused heterocyclic systems. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable building blocks, focusing on the underlying mechanisms, experimental rationale, and practical protocols.

Strategy 1: Asymmetric Organocatalytic Michael Addition and Cyclization Cascade

One of the most powerful and elegant methods for constructing highly functionalized chiral pyrrolidines is through organocatalytic asymmetric Michael addition.[11] This approach leverages small, chiral organic molecules as catalysts to induce high levels of stereocontrol, avoiding the use of potentially toxic or expensive metals.[1][12] The core principle involves the reaction of an aldehyde or ketone with a nitroalkene, catalyzed by a chiral secondary amine, typically a derivative of proline.[12][13]

Causality and Mechanistic Insight

The reaction proceeds via an enamine-based catalytic cycle. The chiral secondary amine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient nitroalkene (the Michael acceptor) in a stereocontrolled fashion. The facial selectivity of this attack is dictated by the steric and electronic environment created by the chiral catalyst, often a diarylprolinol silyl ether, which effectively shields one face of the enamine.[12][13] The resulting Michael adduct, a γ-nitro carbonyl compound, is then subjected to reductive cyclization. Chemoselective reduction of the nitro group to an amine, often using reagents like zinc dust or iron powder, is followed by a spontaneous intramolecular condensation with the carbonyl group to forge the pyrrolidine ring.[9][14]

Caption: Organocatalytic Michael Addition Workflow.

Experimental Protocol: Organocatalytic Synthesis of a 3,4-Disubstituted Pyrrolidine

This protocol is adapted from methodologies described for the synthesis of highly functionalized pyrrolidines.[9]

-

Michael Addition:

-

To a solution of trans-β-(2-nitrophenyl)nitrostyrene (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5.0 mL) at room temperature, add the desired aldehyde (e.g., propanal, 1.2 mmol).

-

Add the organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%, 0.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the γ-nitro aldehyde adduct.

-

-

Reductive Cyclization:

-

Dissolve the purified γ-nitro aldehyde (1.0 mmol) in a mixture of acetic acid (5 mL) and ethanol (5 mL).

-

Add zinc dust (5.0 mmol, 5 equiv.) portion-wise while stirring. The reaction is exothermic.

-

After the addition is complete, stir the mixture at 60 °C for 4 hours or until the starting material is consumed (TLC).

-

Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude pyrrolidine derivative by flash chromatography.

-

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts the stereochemical outcome of the Michael addition.

| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) (%) | Reference |

| OC1 | CH₂Cl₂ | 7 | 99 | 70:30 | 68 | [12] |

| OC2 | CH₂Cl₂ | 7 | 95 | 78:22 | 68 | [12] |

| OC4 | Toluene | 24 | 99 | 90:10 | 85 | [13] |

| OC4 + Benzoic Acid | Toluene | 24 | 99 | 95:5 | 87 | [13] |

Data adapted from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[12][13]

Strategy 2: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction is a highly convergent and atom-economical strategy for the synthesis of five-membered heterocycles, including pyrrolidines.[15][16] This method involves the reaction of a 1,3-dipole, specifically an azomethine ylide, with a dipolarophile, typically an activated alkene.[3][17] By incorporating the 2-nitrophenyl moiety into the alkene component, this reaction provides a direct route to the target scaffold, often with excellent control over multiple stereocenters.[17]

Causality and Mechanistic Insight

Azomethine ylides are transient intermediates that can be generated in situ from various precursors, such as imines derived from α-amino acids. In the presence of a Lewis acid catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand, the imine coordinates to the metal center, facilitating deprotonation and formation of the metal-associated azomethine ylide.[17] This chiral complex then reacts with a dipolarophile, like a 2-nitrophenyl-substituted acrylate. The reaction proceeds through a concerted, pericyclic transition state. The stereochemical outcome (endo vs. exo selectivity) and enantioselectivity are governed by the coordination of the catalyst and the steric profile of the chiral ligand, which directs the approach of the dipolarophile to the ylide.[17]

Caption: Catalytic Asymmetric [3+2] Cycloaddition.

Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on established methods for catalytic asymmetric cycloadditions.[17]

-

In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the silver(I) acetate catalyst (AgOAc, 5 mol%) and the chiral ligand (e.g., Fesulphos, 5.5 mol%) in anhydrous toluene (2.0 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the dipolarophile, ethyl 2-(2-nitrobenzylidene)acrylate (0.5 mmol).

-

Add the azomethine ylide precursor, ethyl N-benzylideneglycinate (0.6 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the enantiomerically enriched pyrrolidine derivative.

Strategy 3: Direct Amidation of Proline Derivatives

A straightforward and highly practical approach involves the functionalization of a pre-existing pyrrolidine ring, typically derived from the chiral pool amino acid, L-proline or D-proline.[18] This strategy is particularly effective for synthesizing N-aryl pyrrolidine-2-carboxamides, which have been investigated as mimics of proline-rich antimicrobial peptides.[5][6]

Causality and Mechanistic Insight

This synthetic route relies on standard peptide coupling chemistry. The carboxylic acid of a protected proline derivative is activated to facilitate nucleophilic attack by an amine, in this case, a substituted 2-nitroaniline. The key experimental choice lies in the activation method. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using an agent like thionyl chloride (SOCl₂).[5][6] This highly reactive intermediate is then immediately treated with the desired amine in a one-pot procedure. The presence of a base is often required to neutralize the HCl generated during the reaction. The choice of protecting group on the proline nitrogen (e.g., Boc) is crucial to prevent side reactions and is typically removed in a subsequent step.

Experimental Protocol: One-Pot Synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide

This protocol is adapted from the work of Odusami et al. in the synthesis of antimicrobial peptide mimics.[5][6]

-

To a stirred solution of N-Boc-L-proline (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.2 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the acid chloride.

-

In a separate flask, dissolve the substituted 2-nitroaniline (1.1 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc protected product by column chromatography.

-

(Optional) To deprotect the Boc group, dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours. Concentrate to dryness to obtain the final product as its hydrochloride salt.

Downstream Utility: The Nitro Group as a Synthetic Linchpin

The strategic placement of the nitro group is a key feature of these scaffolds. Its primary utility is its facile and selective reduction to an aniline, which dramatically expands the synthetic possibilities.

Caption: Synthetic transformations of the 2-aminophenyl group.

Protocol: Reduction of the Nitro Group

-

Dissolve the 2-nitrophenyl pyrrolidine derivative (1.0 mmol) in ethanol (10 mL).

-

Add ammonium chloride (NH₄Cl, 5.0 mmol) followed by iron powder (5.0 mmol).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite to remove the iron salts.

-

Concentrate the filtrate and purify by chromatography to yield the 2-aminophenyl pyrrolidine derivative, a versatile intermediate for further elaboration.

Conclusion and Future Outlook

The synthesis of functionalized 2-nitrophenyl pyrrolidine derivatives is accomplished through several robust and stereoselective strategies, primarily organocatalytic Michael additions and metal-catalyzed [3+2] cycloadditions. These methods provide access to complex, stereochemically rich scaffolds from simple precursors. The true synthetic power of these compounds is realized through the subsequent transformation of the nitro group, which serves as a masked amine, unlocking pathways to novel and diverse chemical entities. For researchers in drug development, these methodologies offer a reliable and flexible platform for generating libraries of compounds, enabling the systematic exploration of structure-activity relationships and the pursuit of next-generation therapeutics.[7][8]

References

-

Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-67. [Link]

-

Odusami, J. O., Arise, R. O., Akinkunmi, E. O., El-Saber Batiha, G., Aremu, O. O., & Familoni, O. B. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

-

Pace, V., & Holzer, W. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3345. [Link]

-

Merino, P., Tejero, T., Díez, E., & Chiva, G. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 594-601. [Link]

-

Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. I. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. International Journal of Pharmaceutical Research, 12(4). [Link]

-

ResearchGate. (n.d.). Cycloaddition routes to pyrrolidine rings. [Link]

-

ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. [Link]

-

Al-Azzawi, W. A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Kerr, M. A., & Meimetis, L. G. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-5. [Link]

-

Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

-

Matzel, P., Le, T. A., & Kara, S. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 13(11), 7489-7495. [Link]

-

Gu, Q., & Gu, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(15), 3021-3033. [Link]

-

Reddy, P. V., & Liao, H. Y. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5584-5587. [Link]

-

Zhang, Y., & Chen, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123. [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

-

Suzuki, H., Aoyagi, S., & Kibayashi, C. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters, 35(33), 6119-6122. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Iannitelli, A., & Amato, J. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523. [Link]

-

Clayden, J., & Watson, D. W. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(21), 3885-3893. [Link]

-

ChemRxiv. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. [Link]

-

Preprints.org. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

-

Bakulina, O., & Kantin, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984. [Link]

-

Kumar, R., & Singh, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]

-

ResearchGate. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]

-

ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]

-

ResearchGate. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Bromo-Nitrophenyl-Pyrrolidines: Strategies for Synthesis, Derivatization, and Biological Evaluation

An In-depth Technical Guide:

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromo and nitrophenyl substituents onto this scaffold creates a rich chemical space with significant potential for developing novel therapeutic agents. This guide provides a comprehensive overview of the strategies for synthesizing and exploring the chemical space of bromo-nitrophenyl-pyrrolidines. We will delve into the rationale behind synthetic choices, present detailed experimental protocols, and discuss methodologies for biological evaluation, with a focus on creating a self-validating and reproducible research framework.

Introduction: The Rationale for Targeting Bromo-Nitrophenyl-Pyrrolidines

The pyrrolidine scaffold is a five-membered nitrogen heterocycle that is a cornerstone of many biologically active molecules, including the amino acid proline. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal starting point for drug design.

The strategic incorporation of specific functional groups is key to unlocking its therapeutic potential:

-

The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the entire molecule. It can also serve as a handle for further chemical modifications, such as reduction to an amine, which can then be used for amide bond formation or other coupling reactions. The position of the nitro group (ortho, meta, or para) can have a profound impact on the molecule's biological activity.

-

The Bromo Substituent: The bromine atom is a heavy halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. Its size and lipophilicity can also influence the compound's pharmacokinetic properties. Furthermore, the bromine atom can serve as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification of the core scaffold.

The combination of these three components—the pyrrolidine ring, the bromo group, and the nitrophenyl moiety—creates a versatile platform for generating libraries of compounds with diverse pharmacological profiles. This guide will provide the foundational knowledge and practical methodologies to systematically explore this promising chemical space.

Core Synthetic Strategies

The synthesis of bromo-nitrophenyl-pyrrolidines can be approached through several routes. The choice of a specific route often depends on the desired stereochemistry, the availability of starting materials, and the desired scale of the reaction. A common and effective strategy involves the diastereoselective [3+2] cycloaddition reaction between an azomethine ylide and a brominated alkene.

General Synthetic Workflow: [3+2] Cycloaddition

A widely used method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. In our case, the azomethine ylide is generated in situ from the condensation of an α-amino acid (like sarcosine or proline) and a nitrophenyl aldehyde. The dipolarophile is a brominated alkene.

Caption: General workflow for the synthesis of bromo-nitrophenyl-pyrrolidines via [3+2] cycloaddition.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative bromo-nitrophenyl-pyrrolidine.

Objective: To synthesize a substituted bromo-nitrophenyl-pyrrolidine via a silver acetate-catalyzed [3+2] cycloaddition.

Materials:

-

4-Nitrobenzaldehyde

-

Sarcosine (N-methylglycine)

-

3-Bromo-1-propene

-

Silver Acetate (AgOAc)

-

Triethylamine (TEA)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (10 mmol), sarcosine (12 mmol), and toluene (100 mL).

-

Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus for 2 hours to remove water and facilitate the formation of the imine intermediate.

-

Cycloaddition: After cooling to room temperature, add 3-bromo-1-propene (15 mmol), silver acetate (1 mmol), and triethylamine (12 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The reaction is typically complete within 24-48 hours.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with ethyl acetate (3 x 20 mL). Combine the organic filtrates and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified fractions by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the target bromo-nitrophenyl-pyrrolidine.

Exploring the Chemical Space: Derivatization Strategies

The synthesized bromo-nitrophenyl-pyrrolidine core is a versatile platform for creating a library of analogs. The two primary handles for derivatization are the bromine atom and the nitro group.

Caption: Key derivatization pathways for the bromo-nitrophenyl-pyrrolidine scaffold.

Suzuki Cross-Coupling at the Bromine Position

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and vinyl groups.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These palladium catalysts are effective for coupling with aryl bromides. |

| Base | K₂CO₃, Cs₂CO₃ | An aqueous base is required to activate the boronic acid. |

| Solvent | Toluene/Water, Dioxane/Water | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents. |

| Reactant | Arylboronic acid | A wide variety of substituted arylboronic acids are commercially available. |

Derivatization via the Nitro Group

The nitro group can be easily reduced to an amine, which opens up a vast array of possibilities for further functionalization.

-

Reduction of the Nitro Group: A common method is the use of iron powder in the presence of an acid like HCl or ammonium chloride. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used for a cleaner reaction.

-

Amide Bond Formation: The resulting aniline can be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to form amides. This is a key strategy in medicinal chemistry for exploring structure-activity relationships.

Biological Evaluation Workflow

Once a library of compounds has been synthesized, a systematic approach to biological evaluation is necessary.

Caption: A typical workflow for the biological evaluation of a new compound library.

Primary Screening

The initial screen should be a high-throughput assay that provides a general measure of biological activity. For example, if the target is cancer, a cell viability assay like the MTT or CellTiter-Glo assay against a panel of cancer cell lines is a good starting point.

Hit Validation and Dose-Response

Compounds that show significant activity in the primary screen ("hits") should be re-tested to confirm their activity. A dose-response curve should then be generated to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.

| Compound | Structure Modification | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |

| Core Scaffold | Bromo-nitrophenyl-pyrrolidine | > 50 | > 50 |

| Analog 1A | Suzuki coupling with 4-methoxyphenylboronic acid | 15.2 | 22.5 |

| Analog 1B | Suzuki coupling with 3-fluorophenylboronic acid | 8.7 | 11.3 |

| Analog 2A | Amide coupling with benzoic acid | 25.1 | 35.8 |

| Analog 2B | Amide coupling with isonicotinic acid | 5.4 | 7.9 |

This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

The bromo-nitrophenyl-pyrrolidine scaffold represents a rich and largely untapped area of chemical space. The synthetic strategies outlined in this guide, based on robust and well-established reactions like the [3+2] cycloaddition and palladium-catalyzed cross-coupling, provide a clear path to generating diverse libraries of novel compounds. The dual handles of the bromine atom and the nitro group allow for systematic exploration of structure-activity relationships. Future work should focus on integrating computational methods, such as molecular docking and in silico screening, to guide the design of new analogs with improved potency and selectivity.

References

-

Title: Halogen Bonding: A New Player in the Development of Antimicrobial Agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Halogen bonding in medicinal chemistry and drug design Source: Future Medicinal Chemistry URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides in the Synthesis of Pyrrolidine Derivatives and Their Application in Medicinal Chemistry Source: Molecules URL: [Link]

-

Title: Recent advances in the synthesis of pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Chemical Communications URL: [Link]

-

Title: A Review on the Synthesis of Amines by Reduction of Nitro Compounds Source: Organic Preparations and Procedures International URL: [Link]

physical and chemical properties of 1-(5-bromo-2-nitrophenyl)pyrrolidine

An In-Depth Technical Guide to 1-(5-bromo-2-nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic compound 1-(5-bromo-2-nitrophenyl)pyrrolidine. As a substituted nitrophenylamine, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data, presents a plausible synthetic route based on established chemical principles, and offers an in-depth analysis of its anticipated spectroscopic characteristics and chemical reactivity. The information is intended for researchers, chemists, and drug development professionals who may utilize this or structurally related compounds in their work.

Chemical Identity and Structure

1-(5-bromo-2-nitrophenyl)pyrrolidine is an aromatic compound characterized by a pyrrolidine ring attached to a 5-bromo-2-nitrophenyl moiety. The Chemical Abstracts Service (CAS) has assigned this compound the registry number 1033201-57-8 .[1] The presence of a bromine atom, a strongly electron-withdrawing nitro group, and a tertiary amine functionality within a compact scaffold suggests a rich and varied chemical reactivity.

Figure 1: 2D Structure of 1-(5-bromo-2-nitrophenyl)pyrrolidine.

Physicochemical Properties

| Property | Value | Data Source |

| CAS Number | 1033201-57-8 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | BLDpharm[1] |

| Molecular Weight | 271.11 g/mol | BLDpharm[1] |

| Appearance | Yellowish Solid | Inferred from Analogue[2] |

| Boiling Point | 378.5 ± 32.0 °C | Predicted[3] |

| Density | 1.576 ± 0.06 g/cm³ | Predicted[3] |

| pKa (conjugate acid) | 2.07 ± 0.40 | Predicted[3] |

| Solubility | Not reported. Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | - |

| Melting Point | Not reported. | - |

Expertise & Experience Insights: The predicted high boiling point is consistent with a substituted aromatic compound of this molecular weight. The low predicted pKa reflects the strong electron-withdrawing effect of the 2-nitro group, which significantly reduces the basicity of the pyrrolidine nitrogen atom. The yellowish appearance is typical for many nitroaromatic compounds.

Synthesis and Reaction Mechanism

A definitive, peer-reviewed synthesis for 1-(5-bromo-2-nitrophenyl)pyrrolidine has not been published. However, a highly plausible and efficient synthetic route can be designed based on the principles of Nucleophilic Aromatic Substitution (SNAr). A direct analogue, 1-(2-bromo-4-nitrophenyl)pyrrolidine, is synthesized via this method, providing a strong procedural precedent.[2]

The proposed synthesis involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with pyrrolidine.

Causality Behind Experimental Choices:

-

Starting Material: 4-bromo-1-fluoro-2-nitrobenzene is the logical precursor. The nitro group is a powerful activating group, withdrawing electron density from the aromatic ring and making it susceptible to nucleophilic attack.[4] It activates the positions ortho and para to itself. In this case, both the fluorine (ortho) and bromine (para) are activated.

-

Leaving Group: Fluorine is chosen as the leaving group over bromine. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex).[5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this initial attack. Therefore, fluoride is a much better leaving group than bromide in this context, leading to regioselective substitution at the C1 position.[6]

-

Nucleophile: Pyrrolidine acts as the nitrogen nucleophile.

-

Base & Solvent: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the H-F formed during the reaction. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it can solvate the cation (K⁺) while leaving the nucleophile relatively free, enhancing its reactivity.

Figure 2: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established SNAr chemistry and should be adapted and optimized under appropriate laboratory conditions.

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of starting material). Stir at room temperature until the solid is fully dissolved.

-

Reagent Addition: To the stirred solution, add pyrrolidine (1.3 eq) followed by anhydrous potassium carbonate (3.0 eq).

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF used).

-

Isolation: A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water to remove residual DMF and salts.

-

Drying: Dry the collected solid under vacuum to yield the title product, 1-(5-bromo-2-nitrophenyl)pyrrolidine.[2] Further purification can be achieved by recrystallization if necessary.

Anticipated Spectroscopic Profile